molecular formula C15H15ClN6O4S2 B2884511 2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-05-7

2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2884511
CAS No.: 1105198-05-7
M. Wt: 442.89
InChI Key: ZXMYUQIJLGGYNS-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-(4-Chloro-3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiadiazole ring, a nitro group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiadiazole ring is a five-membered ring with two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The nitro group could be reduced to an amine group, or the amide group could be hydrolyzed to form a carboxylic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis and Biological Activities

A series of novel 1,3,4-thiadiazole amide compounds containing piperazine were synthesized for various biological applications. These compounds demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae, a plant pathogen, suggesting potential agricultural applications (Xia, 2015).

Antileishmanial Activity

Certain 1,3,4-thiadiazole derivatives with piperazinyl-linked benzamidine substituents showed significant antileishmanial activity. These compounds, especially N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride, demonstrated promising activity against Leishmania major, a parasite causing leishmaniasis (Tahghighi et al., 2011).

Antimicrobial and Antifungal Activities

Synthesis of piperazine derivatives has been explored for their potential as antimicrobial and antifungal agents. Compounds synthesized from 2-amino-5-heptadecyl 1,3,4-thiadiazole showed effectiveness against various strains of bacteria and fungi, highlighting their potential in addressing infectious diseases (Abdelmajeid, Amine, & Hassan, 2017).

Anti-acetylcholinesterase Activity

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and evaluated for their potential anticholinesterase properties. Some of these compounds showed inhibitory effects comparable to Donepezil, a drug used for Alzheimer's disease, suggesting potential therapeutic applications for neurodegenerative disorders (Mohsen et al., 2014).

Antitumor and Antioxidant Properties

A variety of 2-amino-1,3,4-thiadiazole derivatives were synthesized and screened for their cytotoxicity and antioxidant activities. Some of these compounds exhibited promising antitumor and antioxidant properties, indicating their potential in cancer therapy and oxidative stress management (Hamama, Gouda, Badr, & Zoorob, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with biological targets in the body to exert its effects. The piperazine ring is a common feature in many drugs and can interact with various biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its structure and properties. For example, the nitro group could potentially make the compound explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its properties in more detail, synthesizing it in the lab, and testing its biological activity. It could potentially be developed into a new drug or used in other applications .

Properties

IUPAC Name

2-[[5-[4-(4-chloro-3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN6O4S2/c16-10-2-1-9(7-11(10)22(25)26)13(24)20-3-5-21(6-4-20)14-18-19-15(28-14)27-8-12(17)23/h1-2,7H,3-6,8H2,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYUQIJLGGYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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